molecular formula C14H14N4O4 B14380117 2,2'-(Ethane-1,2-diyl)bis(5-nitroaniline) CAS No. 90018-60-3

2,2'-(Ethane-1,2-diyl)bis(5-nitroaniline)

Cat. No.: B14380117
CAS No.: 90018-60-3
M. Wt: 302.29 g/mol
InChI Key: PFNLREGRAIHCKT-UHFFFAOYSA-N
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Description

2,2’-(Ethane-1,2-diyl)bis(5-nitroaniline) is an organic compound characterized by the presence of two nitroaniline groups connected by an ethane-1,2-diyl bridge. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethane-1,2-diyl)bis(5-nitroaniline) typically involves the reaction of 5-nitroaniline with ethylene dibromide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Ethane-1,2-diyl)bis(5-nitroaniline) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Nitric acid, sulfuric acid.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), halogens (chlorine, bromine).

Major Products Formed

Scientific Research Applications

2,2’-(Ethane-1,2-diyl)bis(5-nitroaniline) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(5-nitroaniline) involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the formation of covalent bonds with proteins and nucleic acids, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,2’-(Ethane-1,2-diyl)bis(4-nitroaniline): Similar structure but with nitro groups at the 4-position.

    2,2’-(Ethane-1,2-diyl)bis(5-aminoaniline): Reduction product with amino groups instead of nitro groups.

    2,2’-(Ethane-1,2-diyl)bis(5-nitrosoaniline): Oxidation product with nitroso groups instead of nitro groups.

Uniqueness

2,2’-(Ethane-1,2-diyl)bis(5-nitroaniline) is unique due to the presence of two nitro groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

90018-60-3

Molecular Formula

C14H14N4O4

Molecular Weight

302.29 g/mol

IUPAC Name

2-[2-(2-amino-4-nitrophenyl)ethyl]-5-nitroaniline

InChI

InChI=1S/C14H14N4O4/c15-13-7-11(17(19)20)5-3-9(13)1-2-10-4-6-12(18(21)22)8-14(10)16/h3-8H,1-2,15-16H2

InChI Key

PFNLREGRAIHCKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)CCC2=C(C=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

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